Ethanol, mixt. with methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

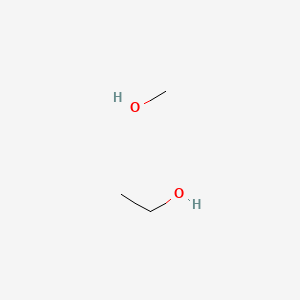

Ethanol, mixt. with methanol is a useful research compound. Its molecular formula is C3H10O2 and its molecular weight is 78.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Combustion and Fuel Applications

Blending for Improved Combustion:

The combination of ethanol and methanol has been shown to positively affect the combustion characteristics of gasoline. Research indicates that blending these alcohols can enhance ignition delay and reduce harmful emissions. For instance, a study demonstrated that a mixture of 15% methanol with gasoline achieved optimal engine performance, maximizing power output while minimizing brake-specific fuel consumption .

Performance Metrics:

The following table summarizes the combustion properties of various ethanol and methanol blends:

| Blend Composition | Ignition Delay (ms) | CO Emissions (g/km) | Fuel Consumption (L/100km) |

|---|---|---|---|

| E10 | 25 | 120 | 6.5 |

| E20 | 22 | 110 | 6.3 |

| M10 | 24 | 130 | 6.7 |

| E5M15 | 20 | 100 | 6.1 |

This data illustrates that specific blends can reduce emissions while maintaining fuel efficiency .

Chemical Synthesis

Production of Chemical Feedstocks:

Ethanol and methanol mixtures are crucial in producing various chemicals such as formaldehyde and acetic acid. Methanol serves as a precursor for these compounds through catalytic processes, significantly impacting industries like plastics and pharmaceuticals . The reaction for formaldehyde production from methanol is represented as follows:

This reaction highlights the utility of methanol in creating essential industrial chemicals .

Biochemical Applications

Membrane Permeability Studies:

Research utilizing molecular dynamics simulations has shown that ethanol significantly affects the structural properties of lipid bilayers compared to methanol. Ethanol increases membrane fluidity and permeability, which is vital for understanding drug delivery mechanisms and cellular interactions . This property is essential in pharmaceutical applications where the effectiveness of drug formulations can be enhanced by modifying membrane characteristics.

Environmental Impact

Renewable Energy Carrier:

Both ethanol and methanol are considered renewable energy carriers due to their lower carbon intensity compared to traditional fossil fuels. When produced from biomass or natural gas, they contribute to reducing greenhouse gas emissions . The following table compares the energy density and octane ratings of these alcohols:

| Alcohol Type | Energy Density (MJ/L) | Octane Rating |

|---|---|---|

| Methanol | 16 | 98.65 |

| Ethanol | 20 | 99.5 |

This comparison underscores the potential of these alcohols as cleaner alternatives in fuel applications .

Case Studies

Case Study: Engine Performance with Ethanol/Methanol Blends

A study conducted on turbocharged direct injection engines evaluated the performance of ethanol/methanol blends under various operating conditions. The results indicated that blends containing both alcohols improved combustion efficiency while reducing particulate matter emissions compared to conventional gasoline . This case highlights the practical benefits of using ethanol/methanol mixtures in modern engine designs.

Eigenschaften

CAS-Nummer |

8013-52-3 |

|---|---|

Molekularformel |

C3H10O2 |

Molekulargewicht |

78.11 g/mol |

IUPAC-Name |

ethanol;methanol |

InChI |

InChI=1S/C2H6O.CH4O/c1-2-3;1-2/h3H,2H2,1H3;2H,1H3 |

InChI-Schlüssel |

ZYBWTEQKHIADDQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCO.CO |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.